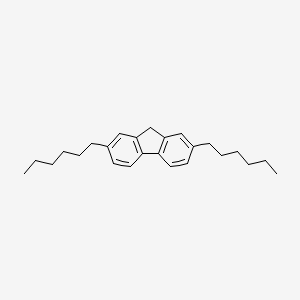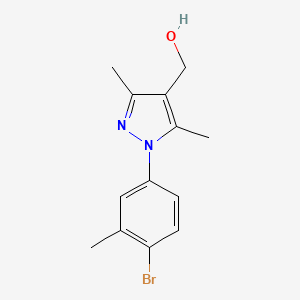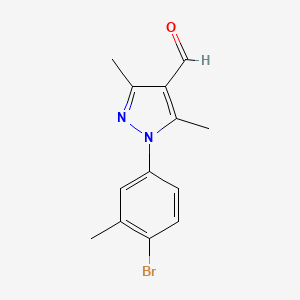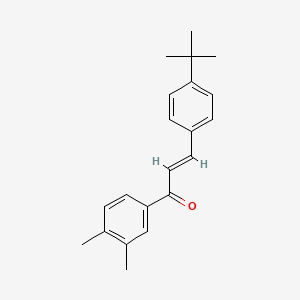
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, also known as 2C-F-DMPP, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. It is a member of the class of compounds known as phenylpropene derivatives, which are characterized by their unique structure and reactivity.
科学的研究の応用
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific fields. It has been used as a tool in the study of enzyme-catalyzed reactions, as a ligand for the study of protein-protein interactions, and as a model compound for the study of organic reactions. It has also been used in the study of the structure and dynamics of biological systems, such as DNA and proteins. In addition, it has been used in the study of drug design and delivery, as well as in the development of new materials for medical and industrial applications.
作用機序
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a synthetic organic compound that has a unique structure and reactivity. It is capable of forming bonds with a variety of substrates, including proteins, DNA, and other biologically relevant molecules. The exact mechanism of action of this compound is not yet fully understood, but it is believed to interact with proteins and other molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects in a variety of biological systems. In vitro studies have shown that it can bind to and inhibit the activity of certain enzymes, as well as alter the activity of certain proteins. In vivo studies have demonstrated that it can affect the expression of certain genes, as well as alter the structure and function of certain proteins. However, the exact mechanism of action of this compound in vivo is not yet fully understood.
実験室実験の利点と制限
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one has several advantages for laboratory experiments. It is a stable compound that can be stored for extended periods of time without degradation. It is also relatively inexpensive and easy to obtain. Additionally, it can be used in a variety of biochemical and physiological experiments, as well as in the study of enzyme-catalyzed reactions, protein-protein interactions, and organic reactions.
However, there are also some limitations to using this compound in laboratory experiments. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
Given its unique structure and reactivity, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one has the potential to be used in a variety of new and exciting applications. Future research could focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug design and delivery, materials science, and other fields. Additionally, further research could be conducted to investigate its potential therapeutic applications, such as its ability to modulate gene expression or alter the activity of certain proteins. Finally, this compound could be used as a tool in the development of new and improved synthetic organic compounds.
合成法
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one can be synthesized from commercially available starting materials through a multi-step process. The first step involves the reaction of 2-chloro-6-fluorobenzaldehyde and 3,4-dimethylphenylmagnesium bromide in the presence of a base. This yields the desired product, which can then be purified through a series of chromatographic techniques. The final product is a white crystalline solid that can be stored in a desiccator at room temperature.
特性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFO/c1-11-6-7-13(10-12(11)2)17(20)9-8-14-15(18)4-3-5-16(14)19/h3-10H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKFXBGCSVXAOP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)











![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)